molecular formula C20H18O5 B120376 (2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one CAS No. 142381-66-6

(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one

Cat. No. B120376
M. Wt: 338.4 g/mol
InChI Key: JZODVJPLOFJTJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one, also known as BHDC, is a synthetic compound that belongs to the family of chalcones. BHDC has been extensively studied for its potential therapeutic properties due to its antioxidant and anti-inflammatory activities.

Mechanism Of Action

(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one exerts its antioxidant and anti-inflammatory activities by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. (2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. (2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animals. Additionally, (2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical structure is well characterized. (2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one also possesses potent antioxidant and anti-inflammatory activities, which make it a promising candidate for the treatment of various diseases. However, one limitation of (2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of (2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail, particularly its effects on signaling pathways involved in inflammation and oxidative stress. Additionally, future studies could focus on improving the solubility and bioavailability of (2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one to enhance its therapeutic potential.

Synthesis Methods

(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one can be synthesized through the Claisen-Schmidt condensation reaction between 3,4-dihydroxybenzaldehyde and cyclohexanone in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol at room temperature for several hours. The resulting product is then purified by recrystallization.

Scientific Research Applications

(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one has been extensively studied for its potential therapeutic properties. It has been shown to possess antioxidant and anti-inflammatory activities, which make it a promising candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. (2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one has also been studied for its antimicrobial properties.

properties

CAS RN

142381-66-6

Product Name

(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one

InChI

InChI=1S/C20H18O5/c21-16-6-4-12(10-18(16)23)8-14-2-1-3-15(20(14)25)9-13-5-7-17(22)19(24)11-13/h4-11,21-24H,1-3H2/b14-8-,15-9+

InChI Key

JZODVJPLOFJTJZ-UHFFFAOYSA-N

Isomeric SMILES

C1C/C(=C\C2=CC(=C(C=C2)O)O)/C(=O)/C(=C\C3=CC(=C(C=C3)O)O)/C1

SMILES

C1CC(=CC2=CC(=C(C=C2)O)O)C(=O)C(=CC3=CC(=C(C=C3)O)O)C1

Canonical SMILES

C1CC(=CC2=CC(=C(C=C2)O)O)C(=O)C(=CC3=CC(=C(C=C3)O)O)C1

synonyms

2,6-bis((3,4-dihydroxyphenyl)methylene)cyclohexanone
BDHPC

Origin of Product

United States

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